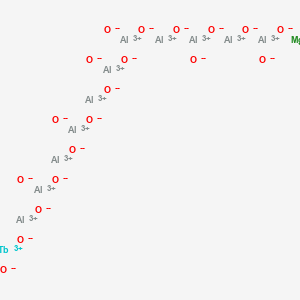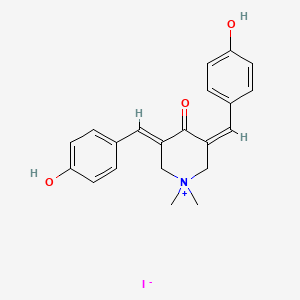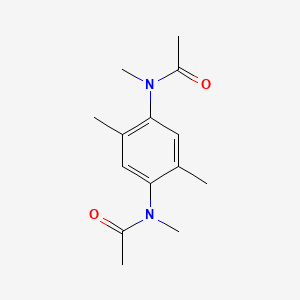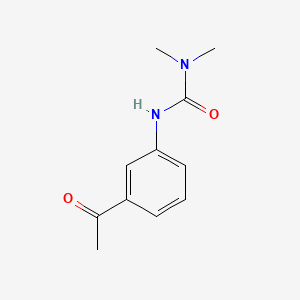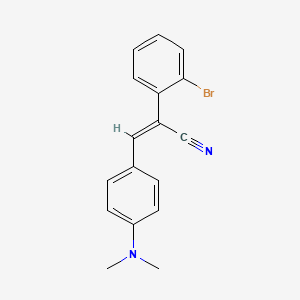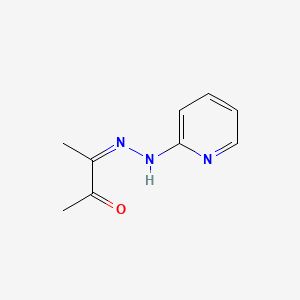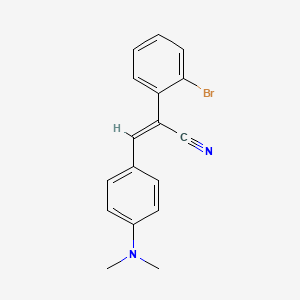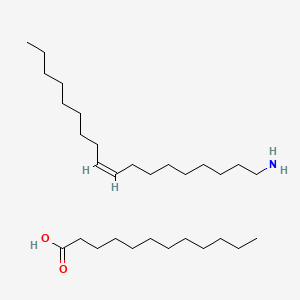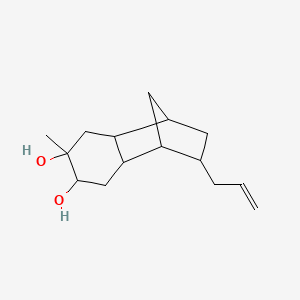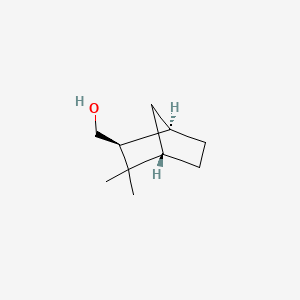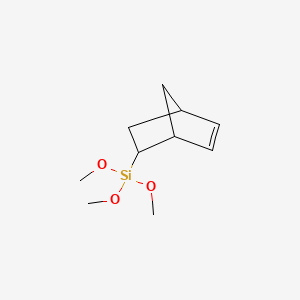
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) is a chemical compound widely used as a multi-functional anti-wear agent and antioxidant in gasoline and diesel motor oils, as well as in industrial oils . This compound is known for its excellent thermal stability and ability to protect metal surfaces from wear and corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) typically involves the reaction of zinc oxide with O,O-dialkyl dithiophosphoric acid esters. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZnO+2(RO)2P(S)SH→Zn[(RO)2P(S)S]2+H2O
where R represents the alkyl groups (1,3-dimethylbutyl and isobutyl).
Industrial Production Methods
In industrial settings, the production of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) involves large-scale reactors where zinc oxide and O,O-dialkyl dithiophosphoric acid esters are mixed and reacted under controlled temperature and pressure conditions. The product is then purified and formulated into various oil additives.
Chemical Reactions Analysis
Types of Reactions
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) include oxidizing agents such as hydrogen peroxide and substitution reagents like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from the reactions of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) include various oxidized derivatives and substituted dithiophosphates.
Scientific Research Applications
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Widely used as an additive in lubricants to enhance their performance and longevity.
Mechanism of Action
The mechanism of action of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) involves its ability to form a protective film on metal surfaces, thereby reducing wear and corrosion. The compound interacts with metal surfaces through its dithiophosphate groups, which form strong bonds with metal atoms. This protective film acts as a barrier, preventing direct contact between metal surfaces and reducing friction.
Comparison with Similar Compounds
Similar Compounds
- Zinc bis(O,O-bis(1,3-dimethylbutyl) dithiophosphate)
- Zinc bis(O,O-bis(isopropyl) dithiophosphate)
- Zinc bis(O,O-bis(2-ethylhexyl) dithiophosphate)
Uniqueness
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) is unique due to its specific combination of alkyl groups, which provide a balance of thermal stability and anti-wear properties. Compared to other similar compounds, it offers superior performance in high-temperature applications and provides enhanced protection against oxidation and corrosion.
Properties
CAS No. |
93981-20-5 |
|---|---|
Molecular Formula |
C20H44O4P2S4Zn |
Molecular Weight |
604.2 g/mol |
IUPAC Name |
zinc;4-methylpentan-2-yloxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-8(2)6-10(5)12-13(14,15)11-7-9(3)4;/h2*8-10H,6-7H2,1-5H3,(H,14,15);/q;;+2/p-2 |
InChI Key |
SSLBXVOKOGFGTG-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC(C)OP(=S)(OCC(C)C)[S-].CC(C)CC(C)OP(=S)(OCC(C)C)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


